molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No. B1580542
CAS RN: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 1-acetylcyclopropanecarboxylate involves the reaction of ethyl 3-oxobutanoate with potassium carbonate and 1,2-dibromoethane . The reaction is refluxed for 24 hours, and the reaction mixture is then filtered .


Molecular Structure Analysis

The InChI code for Ethyl 1-acetylcyclopropanecarboxylate is 1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Ethyl 1-acetylcyclopropanecarboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.05 and a refractive index of 1.44 . It should be stored under inert gas and away from air as it is air sensitive .

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 1-acetylcyclopropanecarboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives show potent inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Metabolite and Enzyme Activity Analysis

Ethyl 1-acetylcyclopropanecarboxylate is also integral in studying ethylene biosynthesis. Updated methodologies for analyzing metabolites and enzyme activities related to ethylene biosynthesis heavily involve the use of this compound. These methods have improved efficiency, repeatability, and accuracy, making them vital in plant science research (Bulens et al., 2011).

Ethylene Inhibition Studies

Research on the inhibition of ethylene perception in fruits and vegetables, crucial for understanding ripening and senescence, also uses derivatives of ethyl 1-acetylcyclopropanecarboxylate. Studies on 1-methylcyclopropene, for example, offer insights into commercial technologies for maintaining product quality and extending shelf life (Watkins, 2006); (Blankenship & Dole, 2003).

Polymer Chemistry

In polymer chemistry, ethyl 1-acetylcyclopropanecarboxylate has been utilized in enzymatically catalyzed oxidative polymerizations. This process involves the oligomerization of phenol derivatives, demonstrating its utility in creating new polymer materials (Pang, Ritter & Tabatabai, 2003).

NMR Analysis and Component Content Determination

This compound is also instrumental in nuclear magnetic resonance (NMR) analysis for determining the component contents in chemical reactions, providing valuable insights into chemical structures and compositions (Zhou, 1988).

Role in Plant Hormone Research

Further, ethyl 1-acetylcyclopropanecarboxylate is significant in plant hormone research, particularly in studying the conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues, thereby enhancing our understanding of plant growth and development processes (Hoffman et al., 1982).

Safety And Hazards

Ethyl 1-acetylcyclopropanecarboxylate is classified as a Category 2 flammable liquid and a Category 4 for acute oral, dermal, and inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283820
Record name Ethyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-acetylcyclopropanecarboxylate

CAS RN

32933-03-2
Record name 32933-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10.4 g of ethyl acetoacetate were added 15 g of 1,2-dibromoethane, 23 g of potassium carbonate, and 150 ml of N,N-dimethylformamide (DMF), and the mixture was stirred at room temperature for 2 days. Any insoluble matter was removed by filtration, and the filtrate was evaporated to dryness under reduced pressure. To the residue was added water, and the mixture was extracted with chloroform. The chloroform extract was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting pale yellow oily substance was subjected to distillation under reduced pressure to obtain 7.5 g of ethyl 1-acetyl-1-cyclopropanecarboxylate having a boiling point of 70 to 71° C./2 to 3 mmHg.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (100 g, 0.77 mol) was dissolved in acetone (500 ml). To the thus obtained solution was added dibromoethane (361 g, 1.92 mol) and potassium carbonate (266 g, 1.92 mol) and the mixture was heated under reflux for 4 days. After filtering off insoluble matter, the filtrate was distilled under reduced pressure (80° C./8 mmHg) to obtain 78.1 g (65.1%) of the title compound as a colorless oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
361 g
Type
reactant
Reaction Step Two
Quantity
266 g
Type
reactant
Reaction Step Two
Yield
65.1%

Synthesis routes and methods III

Procedure details

A total of 165.6 g of potassium carbonate, 390.0 g of 1,2-dichloroethane, 234.0 g of N,N-dimethylacetamide, 5.0 g of potassium iodide, and 78.0 g of ethyl acetoacetate were mixed, followed by a reaction at 100° C. for 4 hours. The reaction mixture was cooled to room temperature and was filtrated, the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid, and the organic layer was washed with water. The organic layer was then concentrated under a reduced pressure to distill off 1,2-dichloroethane, was subjected to distillation under a reduced pressure and thereby yielded 31.7 g of ethyl 1-acetyl-1-cyclopropanecarboxylate as a colorless liquid as a fraction at 80° C./20 mmHg.
Quantity
165.6 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 4
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-acetylcyclopropanecarboxylate

Citations

For This Compound
7
Citations
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
… To a solution of ethyl 1-acetylcyclopropanecarboxylate (46.4 g, 0.30 mol) in EtOH (250 mL) was added Br 2 (22.8 mL, 0.45 mol) dropwise over 20 min in an ice bath. After the solution …
Number of citations: 27 pubs.acs.org
H Inagaki, K Sugita, RN Miyauchi, S Miyauchi… - Arkivoc, 2003 - arkat-usa.org
… ethyl 1-acetylcyclopropanecarboxylate (1) (124.5 g, 0.797 mol) in 1.5 L of PhH was added Zn powder (156.4 g, 2.393 mol) and a catalytic amount of I2. To the mixture, heated under …
Number of citations: 2 www.arkat-usa.org
H Nambu, N Ono, W Hirota, M Fukumoto… - Chemical and …, 2016 - jstage.jst.go.jp
… The reaction of ethyl acetoacetate (23) with sulfonium salt 13 and powdered K 2 CO 3 in EtOAc for 1.5 h gave ethyl 1-acetylcyclopropanecarboxylate (24) in only 71% yield. On the other …
Number of citations: 19 www.jstage.jst.go.jp
H Inagaki, S Miyauchi, RN Miyauchi… - Journal of medicinal …, 2003 - ACS Publications
… To a solution of ethyl 1-acetylcyclopropanecarboxylate (13) (61.7 g, 0.39 mol) in 500 mL of PhH was added Zn powder (13 g, 0.20 mol) and a catalytic amount of I 2 . To the mixture, …
Number of citations: 44 pubs.acs.org
S Bräse, H Wertal, D Frank, D Vidović, A de Meijere - 2005 - Wiley Online Library
… and the triple bond, but with a 1,1-disubstituted cyclopropane moiety as a mechanistic probe adjacent to the double bond, was prepared from ethyl 1-acetylcyclopropanecarboxylate (17…
G Bose, E Ullah, P Langer - Chemistry–A European Journal, 2004 - Wiley Online Library
The [3+3] cyclization of 1,3‐bis‐silyl enol ethers with 1,1‐diacylcyclopentanes allows a convenient synthesis of spiro[5.4]decenones. Treatment of these compounds with trifluoroacetic …
A Ketone, B Gbromopropionate - The Total Synthesis of Natural …, 1973 - Wiley Online Library
… Estrone (estroned), 679 14PEstrone, 685 Estrone methyl ether, 696699 Estr4, 8 (14), 9-triene-3, 17dione, 71 7 Ethyl pacetoxyacrylate, 462 Ethyl 1-acetylcyclopropanecarboxylate …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.